Methyl 2,4,6-trimethylnicotinate
Description
Methyl 2,4,6-trimethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, and a methyl ester at the 3-position. This compound has garnered attention in medicinal chemistry, particularly as a component of SARS-CoV-2 main protease inhibitors. In compound 43 (as identified in ), the 2,4,6-trimethylnicotinate moiety acts as a leaving group during the irreversible inhibition of the viral protease via covalent modification of Cys145 .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2,4,6-trimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7(2)11-8(3)9(6)10(12)13-4/h5H,1-4H3 |
InChI Key |
GSADSEZPBPZATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trimethylnicotinate typically involves the esterification of 2,4,6-trimethylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylpyridine-3,5-dicarboxylic acid.
Reduction: Formation of 2,4,6-trimethylpyridine-3-methanol.
Substitution: Formation of halogenated derivatives such as 2,4,6-trimethyl-3-bromopyridine.
Scientific Research Applications
Methyl 2,4,6-trimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trimethylnicotinate involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to various biological effects, such as vasodilation or anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The biological activity and physicochemical properties of nicotinate derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 2,4,6-trimethylnicotinate and its analogs:
Table 1: Comparative Data for Selected Nicotinate-Based Inhibitors
Key Observations:
- Steric and Electronic Effects: The methyl groups in 43 balance steric bulk and electron-donating effects, enabling optimal binding in the S1 pocket.
- Leaving Group Efficiency : The 2,4,6-trimethylnicotinate group in 43 is a more effective leaving group than the benzoate in 42 , facilitating covalent inhibition of the protease .
Comparison with Other Nicotinate Derivatives
(a) Methyl 4,6-Dihydroxynicotinate (CAS 79398-27-9)
- Structural Difference : Hydroxyl groups at positions 4 and 6 instead of methyl groups.
- Implications: Increased hydrophilicity but reduced metabolic stability compared to 43.
(b) Ethyl 2,4,6-Trichloronicotinate (CAS 1934657-78-9)
- Structural Difference : Chlorine substituents and ethyl ester.
- Implications : Chlorine’s electronegativity may enhance electrophilicity, but the ethyl ester could reduce cell permeability compared to methyl esters. Molecular weight (212.29 g/mol) suggests differences in pharmacokinetics .
(c) Methyl 5-Amino-6-Methoxynicotinate (CAS 59237-50-2)
- Structural Difference: Amino and methoxy groups at positions 5 and 4.
- Implications: Amino groups may enable hydrogen bonding, but methoxy groups could introduce steric hindrance. Similarity score (0.69) indicates moderate overlap with 43 .
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